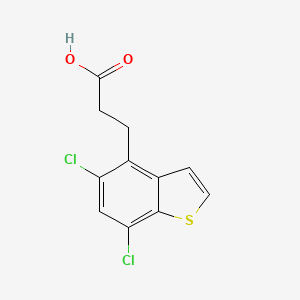![molecular formula C20H27NOS B14482647 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol CAS No. 65362-93-8](/img/structure/B14482647.png)
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol is an organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of tert-butyl groups, a pyridine ring, and a phenolic hydroxyl group, making it a versatile molecule in both synthetic and applied chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol typically involves the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-hydrazinylpyridine. This reaction is carried out in methanol under reflux conditions for about 3 hours, with a catalytic amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced pyridine derivatives, and various substituted phenolic compounds.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The compound’s molecular targets include reactive oxygen species and other free radicals, which it neutralizes through redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Also an antioxidant, commonly used in food preservation and polymer stabilization.
2,4,6-Tri-tert-butylphenol: Used as a stabilizer in fuels and lubricants.
Uniqueness
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol is unique due to the presence of the pyridine ring and the sulfanyl group, which enhance its reactivity and potential applications in coordination chemistry and biological systems. The combination of these functional groups provides a distinct advantage in terms of versatility and effectiveness in various applications.
Propriétés
Numéro CAS |
65362-93-8 |
|---|---|
Formule moléculaire |
C20H27NOS |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(pyridin-2-ylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H27NOS/c1-19(2,3)15-11-14(12-16(18(15)22)20(4,5)6)13-23-17-9-7-8-10-21-17/h7-12,22H,13H2,1-6H3 |
Clé InChI |
GZPJBMLCUFUKJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


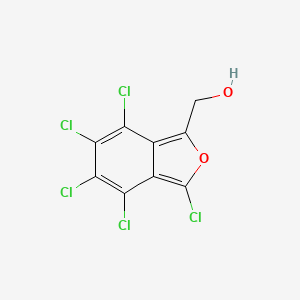
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)

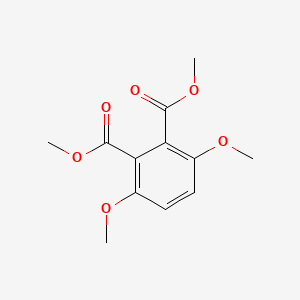
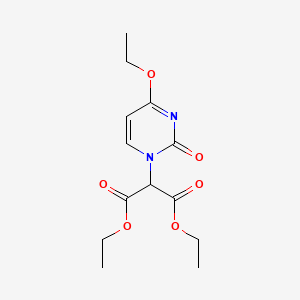
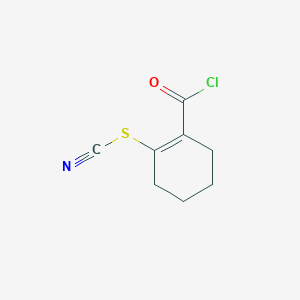
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)
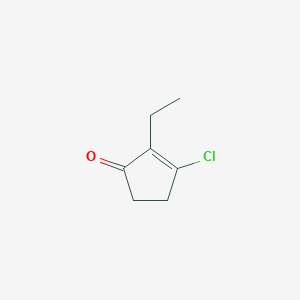

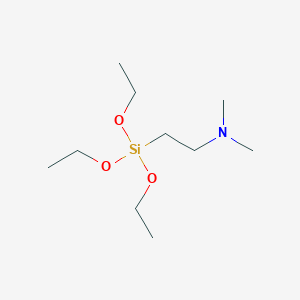

![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
